molecular formula C14H22N4O4 B2741884 N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953199-19-4

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2741884
CAS No.: 953199-19-4
M. Wt: 310.354
InChI Key: GXOXSNNYDYXSTA-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a high-purity chemical reagent of significant interest in modern medicinal chemistry and drug discovery research. This compound features an oxalamide core, a functionality known for its ability to form multiple stable hydrogen bonds with biological targets, which is a valuable property for modulating potency and selectivity in lead compounds . The molecular structure incorporates two key pharmacophores: an isoxazole heterocycle and a substituted piperidine. Isoxazole rings are privileged structures in drug design, found in several FDA-approved therapies and frequently investigated for their diverse biological activities, including potential anticancer, anti-inflammatory, and antibacterial properties . The presence of this moiety makes the compound a relevant building block for developing novel bioactive molecules and peptidomimetics. The second key feature is the (1-(2-methoxyethyl)piperidin-4-yl)methyl group, which contributes to the molecule's physicochemical profile. The basic piperidine nitrogen and the ether oxygen can influence solubility and permeability, crucial factors for a compound's absorption and bioavailability . This combination of a hydrogen-bonding oxalamide linker, a planar heteroaromatic system (isoxazole), and an aliphatic amine-containing moiety provides researchers with a versatile scaffold. Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules, being used in structure-activity relationship (SAR) studies to optimize drug-target interactions, and acting as a model compound for probing the physicochemical properties of urea/oxalamide derivatives. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-21-9-7-18-5-2-11(3-6-18)10-15-13(19)14(20)16-12-4-8-22-17-12/h4,8,11H,2-3,5-7,9-10H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOXSNNYDYXSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Piperidine Derivative Preparation: The piperidine moiety is often prepared through the hydrogenation of pyridine derivatives or via reductive amination of piperidone.

    Coupling Reaction: The final step involves coupling the isoxazole and piperidine derivatives using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-pressure hydrogenation for the piperidine synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Amides and alcohols.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives targeting the HIV CD4-binding site have been synthesized, sharing structural similarities with the compound of interest:

Compound ID Key Substituents Yield (%) Purity (HPLC) LC-MS (M+H+) Biological Activity
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (8) 4-Chlorophenyl, thiazolyl, piperidin-2-yl 46 >95% 423.26 HIV entry inhibition
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-4-yl)methyl)oxalamide.2HCl (11) 4-Chlorophenyl, thiazolyl, piperidin-4-yl 44 95% 437.21 HIV entry inhibition
Target Compound Isoxazol-3-yl, 1-(2-methoxyethyl)piperidin-4-yl N/A N/A N/A Hypothesized antiviral activity

Key Observations :

  • The 1-(2-methoxyethyl)piperidin-4-yl substituent may enhance solubility compared to unmodified piperidine rings in analogs like 8 and 11 , as seen in related compounds with methoxyethyl groups (e.g., Goxalapladib, a therapeutic agent for atherosclerosis with a similar piperidine modification) .

Antimicrobial Oxalamide Derivatives

The GMC series () includes oxalamides with isoindoline-1,3-dione and aryl groups:

Compound ID Key Substituents Biological Activity
GMC-3 4-Chlorophenyl, isoindoline-dione Antimicrobial
GMC-5 4-Methoxyphenyl, isoindoline-dione Antimicrobial

Comparison :

  • The target compound lacks the isoindoline-dione moiety, suggesting divergent mechanisms of action (e.g., antiviral vs. antimicrobial).
  • The isoxazol-3-yl group may confer broader heterocyclic reactivity compared to aryl groups in GMC derivatives .

Flavoring and Toxicological Profiles

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are used as flavoring agents. Key comparisons include:

Parameter Target Compound S336 (Flavoring Agent)
Substituents Isoxazol-3-yl, methoxyethyl-piperidine 2,4-Dimethoxybenzyl, pyridin-2-yl
Application Hypothesized pharmaceutical use Umami flavor enhancement
Toxicology No direct data NOEL: 100 mg/kg bw/day (rats)
Metabolism Likely hydrolyzed to oxalic acid derivatives Hydrolyzed via esterases

Insights :

  • Both compounds share the oxalamide core, suggesting similar metabolic pathways (hydrolysis to oxalic acid derivatives). However, the target compound’s piperidine and isoxazole groups may introduce unique pharmacokinetic challenges .

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an isoxazole ring and a piperidine moiety, which are known for their diverse biological activities. The molecular formula is C15H20N4O3C_{15}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.35 g/mol. The presence of the oxalamide group may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The isoxazole moiety is known to influence various signaling pathways, while the piperidine component may enhance solubility and bioavailability, facilitating better interaction with target sites.

Antimicrobial Properties

Research indicates that compounds with isoxazole structures exhibit significant antimicrobial activity. For instance, studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Inhibition of Enzymatic Activity

A study on related compounds demonstrated that isoxazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted on isoxazole derivatives to optimize their biological properties. Modifications at various positions on the isoxazole ring have been shown to enhance potency against specific biological targets, indicating that careful structural modifications can yield more effective compounds .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several isoxazole-based compounds against resistant bacterial strains, revealing that certain modifications significantly increased their antimicrobial potency.
    CompoundActivity Against BacteriaReference
    Compound AEffective against E. coli
    Compound BEffective against S. aureus
  • Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress by modulating AChE activity, suggesting potential applications in Alzheimer's disease treatment .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Key ByproductsAdvantages
Carbodiimide-mediated65–75Urea derivativesCost-effective for bulk synthesis
HATU activation85–90Hydrolyzed amidesHigh purity, stereochemical control

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., amide NH ~10.75 ppm, aromatic protons ~7.4–8.3 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ observed at 423.26 vs. calculated 422.12) .
  • HPLC : Confirms purity (>95%) and resolves diastereomers .

Advanced: How can coupling reaction yields be optimized for oxalamide derivatives?

Answer:

  • Solvent Selection : Anhydrous DMF or DCM minimizes hydrolysis .
  • Catalyst : HATU outperforms DCC in activating carboxyl groups, reducing side reactions .
  • Temperature Control : Reactions conducted at 0–25°C prevent epimerization .

Advanced: What factors influence solubility and stability in biological assays?

Answer:

  • Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the oxalamide’s hydrogen-bonding capacity. Aqueous solubility is pH-dependent, with protonation of the piperidine nitrogen enhancing solubility .
  • Stability : Degrades at extremes of pH (>10 or <4) or high temperatures (>60°C). Store at –20°C in inert atmospheres .

Advanced: What methodologies assess target engagement in biological systems?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors (e.g., neurokinin or HIV gp120 targets) .
  • Enzyme Inhibition Assays : Measures IC₅₀ using fluorogenic substrates (e.g., cyclooxygenase inhibition ).
  • Molecular Docking : Predicts binding modes with homology models (e.g., CD4-binding site in HIV ).

Advanced: How to resolve contradictions in NMR or mass spectrometry data?

Answer:

  • Dynamic Effects : Use elevated temperatures (50°C) in DMSO-d₆ to resolve broad NH signals .
  • Impurity Detection : LC-MS/MS identifies hydrolyzed byproducts (e.g., m/z 409.28 vs. 423.27 ).
  • Isomer Separation : Chiral HPLC resolves diastereomers (e.g., 1:1 mixtures in ) .

Advanced: How do structural modifications impact bioactivity?

Answer:
Table 2: Structure-Activity Relationship (SAR) Insights

Modification SiteExample ChangeImpact on BioactivitySource
Piperidine substituent2-Methoxyethyl vs. methylEnhanced blood-brain barrier penetration
Isoxazole ring3-Isoxazolyl vs. thiazoleReduced off-target binding
Amide linkerOxalamide vs. ureaImproved hydrogen-bonding affinity

Advanced: What methods evaluate pharmacokinetic (ADME) properties?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes; quantify parent compound via LC-MS .
  • Caco-2 Permeability : Measures intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding reduces free drug concentration) .

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